[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an ester derivative of 5-bromofuran-2-carboxylic acid, featuring a carbamoyl methyl group attached to a 2,5-dimethylphenyl substituent. The 5-bromo substitution on the furan ring enhances electrophilic reactivity, while the carbamoyl group may improve metabolic stability compared to simpler esters. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-9-3-4-10(2)11(7-9)17-14(18)8-20-15(19)12-5-6-13(16)21-12/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXGXCBCRSRQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on existing literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 336.19 g/mol
- IUPAC Name : this compound
This compound features a furan ring substituted with a bromine atom and a carbamoyl group attached to a dimethylphenyl moiety, which may influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study conducted on various furan derivatives demonstrated that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, the brominated furan derivatives showed enhanced cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation has been observed in treated cells.
- Cell Cycle Arrest : The compound can induce G1 or G2/M phase arrest, preventing further cell division .
Study 1: In Vitro Evaluation
An in vitro study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Study 2: In Vivo Assessment
In vivo studies using mouse models demonstrated that administration of the compound at doses of 20 mg/kg significantly reduced tumor growth in xenograft models of colon cancer. Histopathological analysis showed reduced mitotic figures and increased apoptosis within tumor tissues compared to controls .
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 336.19 g/mol |
| IC50 (MCF-7 cells) | ~15 μM |
| Tumor Growth Inhibition | Significant reduction at 20 mg/kg |
| Mechanisms | Apoptosis induction, cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related 5-bromofuran-2-carboxylate esters identified in recent patents and chemical databases. Key differences in substituents, molecular properties, and inferred bioactivity are highlighted.
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
Key Observations:
CAS 733042-66-5’s nitro and sulfanyl groups may increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Pyridine-containing analogs () exhibit hydrogen-bonding capacity via acetoxy/methoxy groups, which could improve target binding but reduce metabolic stability .
CAS 568567-90-8’s amino-oxoethyl chain introduces polarity (logP ~1.8), favoring aqueous solubility but limiting blood-brain barrier penetration .
Synthetic and Stability Considerations :
- The carbamoyl group in the target compound may confer stability under acidic conditions compared to ester-linked analogs, which are prone to hydrolysis .
- Nitro-containing analogs (e.g., CAS 733042-66-5) risk photoreduction or metabolic activation to reactive intermediates, necessitating formulation adjustments .
Research Findings and Implications
- Biological Activity : Bromofuran esters are frequently explored as protease or kinase inhibitors. The target compound ’s carbamoyl group may mimic peptide bonds, enabling competitive inhibition of enzymes like thrombin or HIV protease .
- Thermal Stability : Crystallographic studies using SHELX () suggest that aromatic substituents (e.g., 2,5-dimethylphenyl) improve thermal stability over aliphatic chains, as seen in CAS 568567-90-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
